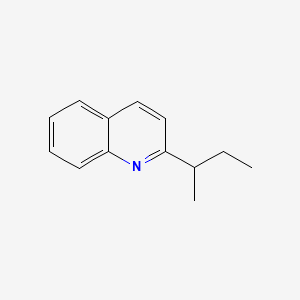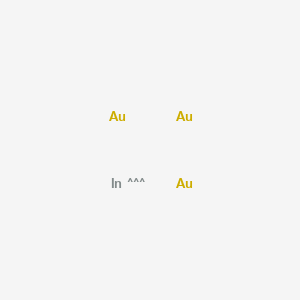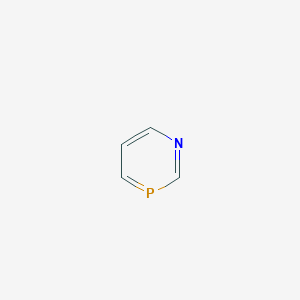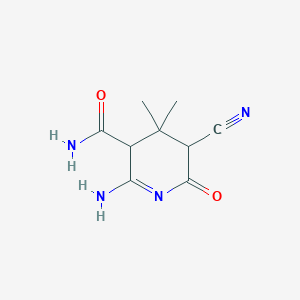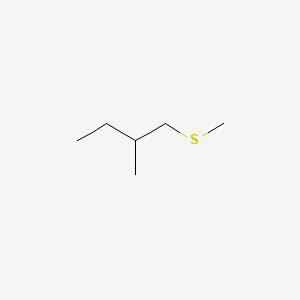![molecular formula C13H21NO2 B14716523 3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol) CAS No. 20915-19-9](/img/structure/B14716523.png)
3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Di(3-hydroxypropyl)-p-toluidine is an organic compound with the molecular formula C13H21NO2 It is characterized by the presence of a p-toluidine core substituted with two 3-hydroxypropyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di(3-hydroxypropyl)-p-toluidine typically involves the reaction of p-toluidine with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of p-toluidine attacks the electrophilic carbon of 3-chloropropanol, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of N,N-Di(3-hydroxypropyl)-p-toluidine can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts can further enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
N,N-Di(3-hydroxypropyl)-p-toluidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are aldehydes or ketones.
Reduction: The major products are secondary amines.
Substitution: The major products are halogenated or esterified derivatives.
科学的研究の応用
N,N-Di(3-hydroxypropyl)-p-toluidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of N,N-Di(3-hydroxypropyl)-p-toluidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
- N,N-Di(3-hydroxypropyl)-m-toluidine
- N,N-Di(3-hydroxypropyl)-o-toluidine
Comparison
N,N-Di(3-hydroxypropyl)-p-toluidine is unique due to its specific substitution pattern on the p-toluidine core. This structural difference can lead to variations in chemical reactivity, biological activity, and physical properties compared to its meta- and ortho-substituted analogs. For example, the para-substitution may result in different steric and electronic effects, influencing the compound’s interaction with molecular targets and its overall stability.
特性
CAS番号 |
20915-19-9 |
|---|---|
分子式 |
C13H21NO2 |
分子量 |
223.31 g/mol |
IUPAC名 |
3-[N-(3-hydroxypropyl)-4-methylanilino]propan-1-ol |
InChI |
InChI=1S/C13H21NO2/c1-12-4-6-13(7-5-12)14(8-2-10-15)9-3-11-16/h4-7,15-16H,2-3,8-11H2,1H3 |
InChIキー |
BXUFDSCAFKFQHK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N(CCCO)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


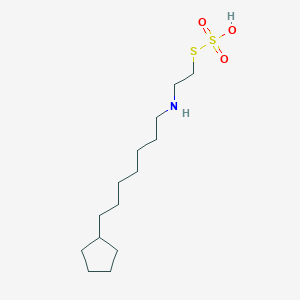
![1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone](/img/structure/B14716452.png)


![Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate](/img/structure/B14716493.png)
